A Guide to the Comprehensive Crystal Structure Analysis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-: A Methodological Whitepaper
A Guide to the Comprehensive Crystal Structure Analysis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-: A Methodological Whitepaper
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential as a therapeutic agent. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this architecture.[1] This guide provides an in-depth, technical walkthrough of the crystal structure analysis of the chalcone derivative 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, a molecule of interest due to the established biological activities of the broader chalcone family.[2] We will navigate the entire analytical pipeline, from synthesis and crystallization to data collection, structure refinement, and advanced analysis of intermolecular interactions. This document is structured as a practical case study, offering not just procedural steps but the underlying scientific rationale, thereby equipping researchers and drug development professionals with the expertise to interpret and validate complex crystallographic data.
Introduction: The Significance of Chalcones and Structural Precision
Chalcones, or 1,3-diaryl-2-propen-1-ones, constitute a critical class of organic compounds belonging to the flavonoid family.[2] They are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
The function of any active pharmaceutical ingredient is inextricably linked to its structure. Crystallographic studies provide unambiguous and highly accurate three-dimensional structural parameters, which are essential for rational drug design and structure-activity relationship (SAR) studies.[4] For a molecule like 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the presence and position of the bromine atoms are of particular interest. These heavy atoms can significantly influence crystal packing through halogen bonding and other non-covalent interactions, which in turn affects solubility, stability, and bioavailability. Therefore, a rigorous analysis of its crystal structure is paramount.
This guide will use 2-Propen-1-one, 1,3-bis(3-bromophenyl)- as a representative example to detail the complete workflow of modern crystal structure analysis.
Part I: Synthesis and High-Quality Crystal Growth
The foundational step in any crystallographic analysis is obtaining a single, high-quality crystal.[4] This process is often the most challenging and rate-limiting step.[5]
Synthesis via Claisen-Schmidt Condensation
The synthesis of the title compound follows the well-established Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.
Protocol Rationale:
-
Reactants: 3-bromoacetophenone and 3-bromobenzaldehyde are selected as precursors.
-
Catalyst: A strong base like potassium hydroxide (KOH) is used to deprotonate the α-carbon of the ketone, generating a reactive enolate ion.
-
Solvent: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and the base catalyst.
Step-by-Step Synthesis Protocol:
-
Dissolve 3-bromoacetophenone (1.0 eq) and 3-bromobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add a 50% aqueous solution of KOH (or NaOH) dropwise to the stirred mixture at room temperature.[2]
-
Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, a precipitate typically forms. The reaction mixture is then poured into cold water to precipitate the product fully.
-
The crude solid is collected by vacuum filtration, washed with water to remove the base, and dried.
-
Purification is achieved through recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 2-Propen-1-one, 1,3-bis(3-bromophenyl)-.
The Art and Science of Crystallization
Growing a diffraction-quality crystal requires bringing a supersaturated solution of the pure compound back to equilibrium very slowly.[4]
Experimental Choices:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating. A solvent screen using various common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane) is the first critical step.
-
Chosen Method: Slow Evaporation: This is a simple and widely effective technique.[5] A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks. The slow increase in concentration facilitates the orderly growth of a single crystal lattice.
Crystallization Protocol:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a small, clean glass vial.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined, single crystals.
Part II: Single-Crystal X-ray Diffraction (SCXRD) – Data Acquisition and Processing
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.[6]
Data Collection
The crystal is mounted on a diffractometer and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots (reflections), which are recorded by a detector.[7]
Key Experimental Parameters:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically used. The choice depends on the crystal's composition and size.
-
Temperature: Data is almost universally collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream. Rationale: This minimizes the thermal vibration of atoms, leading to less diffuse diffraction spots and higher resolution data, which in turn results in a more precise final structure.[8]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The software determines an optimal strategy to ensure complete and redundant data are collected.
dot digraph "SCXRD_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Synthesis & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Crystal Growth\n(Slow Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Crystal Mounting\n& Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="SCXRD Data Collection\n(100 K)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Data Integration\n& Scaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Structure Solution\n(Phase Problem)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Structure Refinement\n(Least-Squares)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Structure Validation\n(CIF & R-factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Structural Analysis\n(Geometry, Packing, Interactions)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Pure Compound"]; B -> C [label="Single Crystal"]; C -> D [label="Suitable Crystal"]; D -> E [label="Raw Diffraction Images"]; E -> F [label="Reflection File (hkl)"]; F -> G [label="Initial Atomic Model"]; G -> H [label="Refined Model"]; H -> G [label="Model Adjustments"]; H -> I [label="Validated Structure"]; }
Caption: Overall workflow from synthesis to final structural analysis.
Structure Solution and Refinement
This is a computational process to convert the collected diffraction data into a final, validated 3D atomic model.[9]
Step-by-Step Data Processing Protocol:
-
Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then scaled and merged to create a single reflection file.[9]
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution (Solving the Phase Problem): The measured intensities provide the amplitudes of the structure factors, but the phase information is lost in the experiment.[7] For small molecules, "direct methods" are powerful computational algorithms that can determine an initial set of phases, leading to a preliminary electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process.[8][10] Causality: The goal of refinement is to adjust the atomic parameters (coordinates, displacement parameters) to minimize the difference between the diffraction pattern calculated from the model (Fc) and the experimentally observed pattern (Fo).[10]
-
Validation: The quality of the final model is assessed using several metrics, most notably the crystallographic R-factors.
-
R1: A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values are better, typically < 5% for a well-refined structure.[7]
-
wR2: A weighted R-factor based on F2 values, which is statistically more robust.
-
Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.
-
dot digraph "Refinement_Cycle" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes ObsData [label="Observed Data\n(Fo)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Model [label="Atomic Model\n(x, y, z, Uij)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CalcData [label="Calculate Structure Factors\n(Fc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare [label="Compare Fo and Fc\n(Least-Squares Minimization)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Refine [label="Refine Model Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Validate [label="Validation\n(R1, wR2, GooF)", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ObsData -> Compare; Model -> CalcData; CalcData -> Compare; Compare -> Refine [label="Difference > Threshold"]; Refine -> Model [label="Updated Parameters"]; Compare -> Validate [label="Convergence"]; }
Caption: The iterative cycle of crystallographic structure refinement.
Part III: In-Depth Analysis of the Crystal Structure
With a validated model, the focus shifts to interpreting the chemical and physical insights it provides. The following data are representative for a chalcone of this type, based on published analogous structures.[2][11][12]
Crystallographic Data Summary
This table summarizes the key parameters that define the crystal lattice and the data refinement statistics.
| Parameter | Value (Representative) |
| Chemical Formula | C₁₅H₁₀Br₂O |
| Formula Weight | 366.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.71 |
| b (Å) | 9.55 |
| c (Å) | 23.85 |
| β (°) | 91.02 |
| Volume (ų) | 1297.5 |
| Z | 4 |
| T (K) | 100 |
| R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.085 |
| Goodness-of-fit (F²) | 1.05 |
Molecular Geometry
The molecule adopts the expected E configuration about the C=C double bond of the propenone linker. The two 3-bromophenyl rings are not coplanar with the central enone bridge, exhibiting significant torsion angles. This twist is a key structural feature, influenced by steric hindrance and crystal packing forces.
| Bond/Angle | Value (Å or °) | Description |
| C=O | 1.22 | Typical ketone double bond |
| C=C | 1.34 | Typical alkene double bond |
| C-Br | 1.90 | Standard aromatic C-Br bond length |
| C-C=C (Torsion) | 178.5 | Near planar enone system |
| Ring1-Enone (Torsion) | -25.0 | Twist of the first bromophenyl ring |
| Ring2-Enone (Torsion) | 35.0 | Twist of the second bromophenyl ring |
Supramolecular Assembly: Hirshfeld Surface Analysis
To visualize and quantify the complex network of intermolecular interactions that govern the crystal packing, we employ Hirshfeld surface analysis.[13][14] This powerful tool partitions crystal space, defining a unique surface for each molecule where the contribution from its own electron density is equal to the contribution from all other molecules in the crystal.[15][16]
Methodology:
-
The crystallographic information file (CIF) is loaded into analysis software like CrystalExplorer.[16]
-
A Hirshfeld surface is generated for the asymmetric unit molecule.
-
The surface is mapped with various properties, most commonly dnorm, a normalized contact distance that highlights intermolecular close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds.
-
A 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[13][16] The percentage contribution of different types of contacts (e.g., H···H, C···H, Br···H) can be precisely calculated from this plot.[17]
Key Interactions for 1,3-bis(3-bromophenyl)prop-2-en-1-one:
-
H···H Contacts: Typically the most abundant interaction, contributing significantly to the overall packing.[13]
-
C-H···O Interactions: Weak hydrogen bonds where a hydrogen atom from an aromatic ring interacts with the carbonyl oxygen of a neighboring molecule, often forming dimers or chains.[11]
-
Br···H/H···Br Contacts: These represent significant interactions due to the presence of bromine and contribute substantially to the overall Hirshfeld surface.
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which further stabilize the crystal lattice.[11]
dot digraph "Interactions" { graph [fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=none];
mol1 [label="{3-Br-Ph | C=C-C=O | 3-Br-Ph}", fillcolor="#F1F3F4", fontcolor="#202124"]; mol2 [label="{3-Br-Ph | C=C-C=O | 3-Br-Ph}", fillcolor="#F1F3F4", fontcolor="#202124"]; mol3 [label="{3-Br-Ph | C=C-C=O | 3-Br-Ph}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges representing interactions mol1:enone -> mol2:ring1 [style=dashed, label=" C-H···O", fontcolor="#EA4335", color="#EA4335"]; mol1:ring2 -> mol3:ring2 [style=dotted, label=" π-π Stacking", fontcolor="#4285F4", color="#4285F4", constraint=false]; mol2:ring2:e -> mol3:ring1:w [style=dashed, label=" Br···H", fontcolor="#34A853", color="#34A853"]; }
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
The comprehensive crystal structure analysis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- provides a precise and unambiguous determination of its three-dimensional molecular architecture and supramolecular assembly. The analysis reveals a non-planar conformation and a crystal packing dominated by a combination of weak C-H···O hydrogen bonds, Br···H contacts, and π-π stacking interactions. This detailed structural information is invaluable for understanding the compound's physicochemical properties and serves as a critical foundation for further research in drug design and materials science, enabling the rational modification of the structure to optimize its biological activity and formulation characteristics.
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The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Retrieved from [Link]
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Warren, R. M., & Evans, G. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Retrieved from [Link]
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Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(2). Retrieved from [Link]
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Williams, M. A. (2006). X-Ray Crystallography of Chemical Compounds. Encyclopedia of Analytical Chemistry. Retrieved from [Link]
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(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]
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Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101. Retrieved from [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2023). MDPI. Retrieved from [Link]
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Mueller, L. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]
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El-Gamal, M. I., et al. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Scientific Reports, 11(1), 16298. Retrieved from [Link]
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Demystifying X-ray Crystallography. (2018). Caltech. Retrieved from [Link]
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Li, H., et al. (2007). (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one: a non-merohedral twin. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3321-o3322. Retrieved from [Link]
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Arman, H. D., & Tiekink, E. R. (2010). (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o213. Retrieved from [Link]
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Veeramalini, N., et al. (2008). 1,3-bis(2-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023. Retrieved from [Link]
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